molecular formula C15H11NO6 B2704853 Methyl 3-(4-formyl-2-nitrophenoxy)benzoate CAS No. 439095-08-6

Methyl 3-(4-formyl-2-nitrophenoxy)benzoate

Cat. No. B2704853
CAS RN: 439095-08-6
M. Wt: 301.254
InChI Key: DRKPDPYIKLBLRR-UHFFFAOYSA-N
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Description

“Methyl 3-(4-formyl-2-nitrophenoxy)benzoate” is a chemical compound with the CAS Number: 439095-08-6 . It has a molecular weight of 301.26 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for “Methyl 3-(4-formyl-2-nitrophenoxy)benzoate” is 1S/C15H11NO6/c1-21-15(18)11-3-2-4-12(8-11)22-14-6-5-10(9-17)7-13(14)16(19)20/h2-9H,1H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

“Methyl 3-(4-formyl-2-nitrophenoxy)benzoate” is a solid compound with a melting point of 112 - 113 degrees Celsius .

Scientific Research Applications

Safety and Hazards

The compound is classified under the GHS07 hazard class . It has hazard statements H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

methyl 3-(4-formyl-2-nitrophenoxy)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO6/c1-21-15(18)11-3-2-4-12(8-11)22-14-6-5-10(9-17)7-13(14)16(19)20/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRKPDPYIKLBLRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)OC2=C(C=C(C=C2)C=O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(4-formyl-2-nitrophenoxy)benzoate

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